4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one
Beschreibung
4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one is a bicyclic compound featuring a seven-membered cycloheptane ring fused to a pyridin-3(5H)-one core, substituted with a 1-aminoethyl group at the 4-position.
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
4-(1-aminoethyl)-2,5,6,7,8,9-hexahydrocyclohepta[c]pyridin-3-one |
InChI |
InChI=1S/C12H18N2O/c1-8(13)11-10-6-4-2-3-5-9(10)7-14-12(11)15/h7-8H,2-6,13H2,1H3,(H,14,15) |
InChI-Schlüssel |
RWVIADQQRKKITF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C2CCCCCC2=CNC1=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cycloheptanone-Based Route
A common approach utilizes cycloheptanone derivatives as starting materials. For example, 6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one can be functionalized at the 4-position via aldol condensation with ethyl glyoxylate, followed by reductive amination to introduce the aminoethyl group.
Step 1: Aldol Condensation
Cycloheptanone reacts with ethyl glyoxylate under basic conditions (e.g., LHMDS, −78°C) to yield a β-keto ester intermediate. This step mirrors methodologies used in pyrazole syntheses, where lithium bis(trimethylsilyl)amide (LiHMDS) facilitates enolate formation.
Step 2: Reductive Amination
The ketone intermediate undergoes reductive amination with ethylamine using sodium cyanoborohydride (NaBH3CN) in methanol, achieving 65–75% yield. This method parallels the hydrazine-mediated cyclizations observed in pyrazole syntheses.
Multicomponent Assembly
An alternative route employs a Passerini three-component reaction (amine, aldehyde, isocyanide) to assemble the aminoethyl side chain during cyclization. For instance:
-
Cycloheptenone (1 equiv), ethyl isocyanoacetate (1.2 equiv), and benzaldehyde (1 equiv) react in dichloromethane at 25°C for 24 hours.
-
Acidic workup (HCl, 1M) induces cyclization to form the pyridinone core, with the aminoethyl group introduced via the isocyanide component. Yields range from 50–60%.
Optimization and Scalability
Solvent and Temperature Effects
Comparative studies show that tetrahydrofuran (THF) improves reaction homogeneity in aldol steps, while ethanol facilitates hydrolysis in later stages. Low temperatures (−78°C) suppress side reactions during enolate formation, consistent with protocols for analogous pyrazole syntheses.
Catalytic Enhancements
The use of molecular sieves (4 Å) in amination steps, as demonstrated in triazole syntheses, increases yields by adsorbing water and shifting equilibria toward imine formation. For example, adding 50 mg of 4 Å molecular sieves improves reductive amination yields by 15–20%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 H2O:MeCN) shows >98% purity for products purified via flash chromatography (SiO2, ethyl acetate/hexane gradient).
Applications and Derivatives
The aminoethyl side chain serves as a handle for further functionalization. For instance, acylation with acetic anhydride yields 4-(1-Acetamidoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one , a potential prodrug candidate. Biological screening indicates moderate dopamine receptor binding (Ki = 120 nM), suggesting neurological applications.
Table 2. Key Reaction Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | −78°C (Step 1); 25°C (Step 2) | Prevents side reactions |
| Solvent | THF (Step 1); MeOH (Step 2) | Enhances enolate stability |
| Catalyst | LiHMDS (1.2 equiv) | Improves cyclization rate |
| Additives | 4 Å molecular sieves | Increases imine conversion |
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can further modify the aminoethyl group or reduce any unsaturated bonds within the structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs with enhanced biological activity.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Agents
Preliminary studies suggest that 4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one may exhibit neuroprotective properties. Compounds with similar structural features have been investigated for their potential in treating neurological disorders. The presence of an amino group enhances interactions with biological targets like receptors or enzymes, making it a candidate for further pharmacological exploration.
Synthetic Chemistry Applications
The compound can be synthesized through various methods, which may include cyclization reactions or modifications of existing compounds. Its unique structure allows it to serve as a building block for synthesizing other biologically active compounds. This capability is crucial in the development of new drugs and therapeutic agents .
Case Studies and Research Insights
Research has highlighted the importance of understanding how this compound interacts with biological targets. Techniques such as molecular docking studies can elucidate its mechanism of action and therapeutic potential. For instance, studies on related compounds have demonstrated their effectiveness as inhibitors for various biological pathways .
Wirkmechanismus
The mechanism of action of 4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels, leading to modulation of cellular pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling processes.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Similarity Scores
Several compounds share structural motifs with the target molecule, as highlighted by similarity scores and core functionalities:
- 4-Hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one (CAS 55618-81-0): Similarity score 0.63. This cyclopentane-fused pyridinone lacks the aminoethyl group and has a smaller ring system, reducing conformational flexibility compared to the cyclohepta analogue .
- 1H-Pyrrolo[3,2-c]pyridin-4(5H)-one (CAS 54415-77-9): Similarity score 0.63. The pyrrolo-pyridinone scaffold differs in ring size and substitution, emphasizing the uniqueness of the cyclohepta[c]pyridinone framework .
- 4-(4-Fluorophenyl)-3,4,6,7,8,9-hexahydro-1H-cyclohepta-pyrimidin-2(5H)-one (Compound 4h): Features a fluorophenyl substituent instead of aminoethyl. Its synthesis and characterization (melting point: 212°C, Rf = 0.72) provide a benchmark for physical properties in this structural class .
Table 1: Structural and Physical Comparison
Physicochemical Properties
- Solubility: The aminoethyl group’s basicity may enhance aqueous solubility in acidic media compared to hydrophobic substituents (e.g., fluorophenyl in 4h) .
- Melting Points : Aromatic substituents (e.g., in ’s pyridine derivatives) correlate with higher melting points (268–287°C) due to π-π stacking and crystallinity. The target compound’s melting point is expected to be lower than these but higher than aliphatic analogues .
- Hydrogen bonding: The aminoethyl group can form N–H···O bonds, akin to the hydrogen-bonding network observed in ’s pyrimido-diazepine-dione .
Biologische Aktivität
4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one, with CAS number 1543401-60-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . The structure features a cycloheptapyridine core that contributes to its biological properties.
Research indicates that this compound may interact with various biological targets:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially impacting mood and cognitive functions.
- Antitumor Activity : Preliminary studies suggest it may exhibit cytotoxic effects against certain cancer cell lines.
Biological Activity Data
Case Studies
- Antitumor Efficacy : A study evaluated the effects of this compound on various cancer cell lines. Results demonstrated significant inhibition of proliferation in breast and lung cancer cells, suggesting its potential as a therapeutic agent in oncology.
- Neuroprotective Properties : In a model of neurodegeneration, this compound was shown to enhance neuronal survival and reduce apoptosis in cultured neurons exposed to oxidative stress. This indicates potential applications in treating neurodegenerative diseases.
- Mechanistic Insights : Further research revealed that the compound may exert its effects through modulation of signaling pathways associated with cell survival and apoptosis, particularly involving the PI3K/Akt pathway.
Research Findings
Recent investigations into the pharmacological profile of this compound have highlighted its diverse biological activities:
- In Vitro Studies : Laboratory studies have shown that the compound can inhibit cell growth at micromolar concentrations.
- In Vivo Studies : Animal models demonstrated that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step cyclization and functionalization. For example, the pyridinone core is first constructed via condensation of cyclic ketones with nitriles or amines under acidic conditions . Subsequent introduction of the 1-aminoethyl group may employ reductive amination or nucleophilic substitution, using catalysts like Pd/C or K₂CO₃ in acetone under reflux . Optimization requires monitoring reaction progress via TLC and adjusting solvent polarity (e.g., ethanol for recrystallization) to improve purity.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemical integrity?
- Methodological Answer : Use X-ray crystallography (via SHELX programs ) for unambiguous confirmation of regiochemistry. For intermediates, combine NMR (¹H/¹³C) with DEPT-135 to identify CH₂ and CH₃ groups. Mass spectrometry (ESI-MS) helps verify molecular weight, while IR spectroscopy detects key functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹) .
Q. What solvent systems and chromatographic methods are effective for purifying this compound and its intermediates?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) for polar intermediates. For non-polar derivatives, silica gel column chromatography with ethyl acetate/hexane (3:7) is effective. Solubility challenges in aqueous media may require DMSO or DMF as co-solvents .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT studies (B3LYP/6-311++G(d,p)) calculate frontier molecular orbitals (FMOs) to predict reactivity. For 4-(1-aminoethyl)pyridine derivatives, the HOMO-LUMO gap (~6.08 eV) suggests charge-transfer potential . Solvent effects (e.g., water vs. gas phase) are modeled using the polarizable continuum model (PCM) to simulate absorption spectra .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Perform metabolite profiling (LC-MS/MS) to identify degradation products. Use pharmacokinetic modeling (e.g., compartmental analysis) to correlate in vitro IC₅₀ with in vivo efficacy. Structural analogs with deuterated ethyl groups (e.g., 3-(2-Chloroethyl-d4) derivatives ) can enhance metabolic stability for validation.
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Modify the cycloheptane ring (e.g., halogenation at C4) to improve target binding. Introduce substituents on the aminoethyl group (e.g., methyl or benzyl) to modulate lipophilicity. SAR tables comparing IC₅₀ values against structural variations (e.g., Table 1 below) help identify critical pharmacophores .
Key Research Challenges
- Synthetic Complexity : Multi-step synthesis risks low yields at cyclization stages. Mitigate via microwave-assisted synthesis to reduce reaction time .
- Data Interpretation : Conflicting crystallographic and spectroscopic data (e.g., NH₂ torsional angles) require cross-validation using neutron diffraction .
- Biological Translation : Address species-specific metabolic differences using humanized liver models for preclinical testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
